molecular formula C9H20FNO2 B14008800 (2,2-Diethoxyethyl)(3-fluoropropyl)amine

(2,2-Diethoxyethyl)(3-fluoropropyl)amine

Katalognummer: B14008800
Molekulargewicht: 193.26 g/mol
InChI-Schlüssel: BNQDFLCTLHRQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Diethoxyethyl)(3-fluoropropyl)amine is an organic compound with the molecular formula C9H20FNO2 It is a derivative of amine, characterized by the presence of both diethoxyethyl and fluoropropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)(3-fluoropropyl)amine typically involves the reaction of 3-fluoropropylamine with 2,2-diethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Diethoxyethyl)(3-fluoropropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

(2,2-Diethoxyethyl)(3-fluoropropyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2,2-Diethoxyethyl)(3-fluoropropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,2-Diethoxyethyl)(3-chloropropyl)amine
  • (2,2-Diethoxyethyl)(3-bromopropyl)amine
  • (2,2-Diethoxyethyl)(3-iodopropyl)amine

Uniqueness

(2,2-Diethoxyethyl)(3-fluoropropyl)amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of the compound, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C9H20FNO2

Molekulargewicht

193.26 g/mol

IUPAC-Name

N-(2,2-diethoxyethyl)-3-fluoropropan-1-amine

InChI

InChI=1S/C9H20FNO2/c1-3-12-9(13-4-2)8-11-7-5-6-10/h9,11H,3-8H2,1-2H3

InChI-Schlüssel

BNQDFLCTLHRQHT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CNCCCF)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.